molecular formula C16H18N4O2S B3807795 4-methyl-3-(2-oxo-1-imidazolidinyl)-N-[2-(1,3-thiazol-4-yl)ethyl]benzamide

4-methyl-3-(2-oxo-1-imidazolidinyl)-N-[2-(1,3-thiazol-4-yl)ethyl]benzamide

Cat. No. B3807795
M. Wt: 330.4 g/mol
InChI Key: BYDSAPLQCYOCKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-3-(2-oxo-1-imidazolidinyl)-N-[2-(1,3-thiazol-4-yl)ethyl]benzamide is a chemical compound used in scientific research. It is commonly referred to as MI-2 or MI-2-2. MI-2 is a small molecule inhibitor that targets the MALT1 protein, which is involved in the immune response. MI-2 has been studied for its potential applications in cancer treatment and autoimmune diseases.

Mechanism of Action

MI-2 inhibits the activity of MALT1 by binding to a specific site on the protein. MALT1 is involved in the activation of immune cells and the proliferation and survival of cancer cells. Inhibition of MALT1 by MI-2 has been shown to induce apoptosis in cancer cells and reduce inflammation in animal models of autoimmune diseases.
Biochemical and Physiological Effects:
MI-2 has been shown to have a specific inhibitory effect on MALT1, with little to no effect on other proteins. Inhibition of MALT1 by MI-2 has been shown to induce apoptosis in cancer cells and reduce inflammation in animal models of autoimmune diseases.

Advantages and Limitations for Lab Experiments

MI-2 is a useful tool for studying the role of MALT1 in cancer and autoimmune diseases. Its specific inhibitory effect on MALT1 allows researchers to study the protein's function in these diseases. However, MI-2 has some limitations in lab experiments. It is a small molecule inhibitor, which means that it may not be effective in all types of cancer or autoimmune diseases. Additionally, MI-2 may have off-target effects on other proteins, which could complicate data interpretation.

Future Directions

There are several future directions for research involving MI-2. One area of interest is the development of more potent and selective MALT1 inhibitors. Another area of interest is the use of MI-2 in combination with other cancer treatments, such as chemotherapy or immunotherapy. Additionally, MI-2 could be studied for its potential use in other diseases involving inflammation and immune dysregulation.

Scientific Research Applications

MI-2 has been studied extensively for its potential applications in cancer treatment and autoimmune diseases. Research has shown that MI-2 can inhibit the activity of MALT1, which is involved in the proliferation and survival of cancer cells. Inhibition of MALT1 has been shown to induce apoptosis in cancer cells, making it a potential therapeutic target for cancer treatment.
MI-2 has also been studied for its potential use in treating autoimmune diseases. MALT1 is involved in the activation of immune cells, and inhibition of MALT1 has been shown to reduce inflammation in animal models of autoimmune diseases.

properties

IUPAC Name

4-methyl-3-(2-oxoimidazolidin-1-yl)-N-[2-(1,3-thiazol-4-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2S/c1-11-2-3-12(8-14(11)20-7-6-18-16(20)22)15(21)17-5-4-13-9-23-10-19-13/h2-3,8-10H,4-7H2,1H3,(H,17,21)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYDSAPLQCYOCKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCCC2=CSC=N2)N3CCNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methyl-3-(2-oxo-1-imidazolidinyl)-N-[2-(1,3-thiazol-4-yl)ethyl]benzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-methyl-3-(2-oxo-1-imidazolidinyl)-N-[2-(1,3-thiazol-4-yl)ethyl]benzamide
Reactant of Route 3
4-methyl-3-(2-oxo-1-imidazolidinyl)-N-[2-(1,3-thiazol-4-yl)ethyl]benzamide
Reactant of Route 4
Reactant of Route 4
4-methyl-3-(2-oxo-1-imidazolidinyl)-N-[2-(1,3-thiazol-4-yl)ethyl]benzamide
Reactant of Route 5
Reactant of Route 5
4-methyl-3-(2-oxo-1-imidazolidinyl)-N-[2-(1,3-thiazol-4-yl)ethyl]benzamide
Reactant of Route 6
Reactant of Route 6
4-methyl-3-(2-oxo-1-imidazolidinyl)-N-[2-(1,3-thiazol-4-yl)ethyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.